
JNJ-632
概要
説明
JNJ-632は、B型肝炎ウイルス(HBV)のキャプシドアセンブリモジュレーターです。 強力なHBVに対する抗ウイルス活性を有し、治療用途の有望な候補となっています 。 さまざまなin vivoおよびin vitro研究において、HBV DNAウイルス量の減少において顕著な有効性が示されています .
作用機序
JNJ-632は、B型肝炎ウイルスキャプシドのアセンブリを調節することにより効果を発揮します。 キャプシドアセンブリの速度論を加速させ、ポリメラーゼ-プレゲノムRNA複合体の封入を阻止することにより、ウイルス複製をブロックします 。 この化合物は、形態学的に無傷のウイルスキャプシドを誘導し、それはゲノム物質を含んでいません 。 この二重の作用機序は、ウイルスライフサイクルの初期と後期を阻害し、ヌクレオシドアナログとは異なります .
類似化合物:
JNJ-56136379: 同様の抗ウイルス特性を持つ、別のB型肝炎ウイルスキャプシドアセンブリモジュレーター.
ALG-001075: B型肝炎ウイルスに対する強力な抗ウイルス活性を有する、キャプシドアセンブリモジュレーター.
比較: this compoundは、ウイルスライフサイクルの初期と後期を阻害できる二重の作用機序においてユニークです 。 これは、ウイルス複製プロセスの特定の段階のみを標的とする可能性のある他の類似化合物とは異なります 。 さらに、this compoundは、他のいくつかのキャプシドアセンブリモジュレーターと比較して、ウイルスDNAレベルを低下させる上でより高い有効性が示されています .
準備方法
合成経路と反応条件: JNJ-632の合成には、重要な中間体の生成とその後の最終生成物への反応など、複数の段階が含まれます。詳細な合成経路と反応条件は、機密情報であり、公表されていません。 スルホン化とアミド結合形成を含む一連の化学反応を通じて合成されることがわかっています .
工業生産方法: this compoundの工業生産は、医薬品化合物の合成に関する標準的なプロトコルに従います。 これには、大規模化学合成、精製、および品質管理が含まれ、化合物が必要な純度と効力基準を満たすことが保証されます .
化学反応の分析
反応の種類: JNJ-632は、以下を含むさまざまな化学反応を起こします。
酸化: 特定の条件下で、化合物を酸化して酸化誘導体を生成することができます。
還元: 化合物に存在する官能基を修飾するために、還元反応を実行できます。
置換: this compoundは、分子内の特定の原子または基が他の原子または基と置き換えられる置換反応を受ける可能性があります
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用できます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
主な生成物: これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化誘導体を生成する可能性がありますが、還元は化合物の還元形を生成する可能性があります .
4. 科学研究の応用
This compoundは、以下を含む幅広い科学研究の用途があります。
科学的研究の応用
Efficacy in In Vitro Studies
Numerous studies have assessed the antiviral activity of JNJ-632 in vitro, demonstrating its potency against HBV. The compound has been tested across various cell lines, including HepG2.2.15 and primary human hepatocytes (PHHs). The following table summarizes key findings from these studies:
Cell Line | EC50 (nM) | CC50 (nM) | Selectivity Index |
---|---|---|---|
HepG2.2.15 | 121 | >100,000 | >826 |
Primary Human Hepatocytes (Genotypes A-D) | 101 - 240 | >25,000 | >206 |
The data indicates that this compound exhibits low cytotoxicity while maintaining strong antiviral efficacy across different HBV genotypes .
Comparative Studies with Other Antivirals
In comparative studies with other antiviral agents, this compound demonstrated a favorable profile. For instance, when compared to entecavir (ETV), a well-established nucleoside analogue, this compound showed similar or superior antiviral activity without significant cytotoxic effects. The EC50 values for this compound were consistently higher than those for ETV, indicating its potential as an effective alternative or complement to existing therapies .
Case Studies and Clinical Implications
Research has also focused on the clinical implications of using this compound as part of combination therapies for chronic HBV infection. A study highlighted that combining this compound with other antiviral agents resulted in decreased levels of HBV DNA and antigens in infected models, suggesting enhanced therapeutic efficacy . Furthermore, ongoing clinical trials are expected to provide insights into the long-term effectiveness and safety profile of this compound in human subjects.
類似化合物との比較
JNJ-56136379: Another hepatitis B virus capsid assembly modulator with similar antiviral properties.
ALG-001075: A capsid assembly modulator with potent antiviral activity against hepatitis B virus.
GLS4: A class I capsid assembly modulator with antiviral properties.
Comparison: JNJ-632 is unique in its dual mechanism of action, which allows it to inhibit both early and late steps of the hepatitis B virus life cycle . This sets it apart from other similar compounds, which may only target specific stages of the viral replication process . Additionally, this compound has shown higher efficacy in reducing viral DNA levels compared to some other capsid assembly modulators .
生物活性
JNJ-632 is a potent capsid assembly modulator (CAM) developed primarily for the treatment of hepatitis B virus (HBV) infections. It belongs to the class of sulfamoylbenzamide compounds and has shown significant antiviral activity against various HBV genotypes. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and comparative analysis with other antiviral agents.
This compound operates through a dual mechanism of action:
- Capsid Assembly Modulation : It accelerates the formation of morphologically intact HBV capsids, thereby preventing the encapsidation of pregenomic RNA (pgRNA) and the formation of relaxed circular DNA (rcDNA). This is classified as a Class I mechanism of action.
- Inhibition of cccDNA Formation : this compound also inhibits the formation of covalently closed circular DNA (cccDNA) during early infection stages, distinguishing it from nucleos(t)ide analogs (NAs), which primarily inhibit viral replication post-infection.
Comparative Efficacy
The efficacy of this compound has been evaluated in various studies, with notable findings summarized in Table 1 below.
Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
---|---|---|---|
This compound | 0.12 | >50 | >416 |
JNJ-6379 | 0.054 | >25 | >463 |
AT130 | 1.54 | >25 | >16 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: selectivity index
In Vitro Studies
In vitro studies have demonstrated that this compound effectively reduces HBV replication in various cell lines, including HepG2.2.15 and primary human hepatocytes (PHHs). The compound exhibited an EC50 value ranging from 0.10 to 0.43 µM across different HBV genotypes, showcasing its broad-spectrum antiviral activity.
Case Study: Efficacy Against Different Genotypes
A study assessed the antiviral efficacy of this compound against HBV genotypes A to D using PHHs derived from chimeric mice. The results indicated consistent anti-HBV activities across all tested genotypes, with EC50 values as follows:
- Genotype A: 101 nM
- Genotype B: 240 nM
- Genotype C: 119 nM
- Genotype D: 200 nM
These findings underscore the compound's potential as a universal treatment option for HBV infections.
Clinical Trials and Research Findings
This compound has undergone extensive clinical evaluation, demonstrating favorable safety profiles and antiviral effects in patients with chronic HBV infections. Notably, it has shown:
- Minimal cytotoxicity even at high concentrations.
- A significant reduction in viral load in patients treated with this compound compared to baseline measurements.
Recent Advances
Recent research has focused on optimizing the chemical structure of this compound to enhance its antiviral properties further. Studies have explored various derivatives and their effects on capsid assembly dynamics and overall antiviral efficacy.
特性
IUPAC Name |
N-(4-fluoro-3-methylphenyl)-3-[[(3S)-oxolan-3-yl]sulfamoyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-12-9-14(5-6-17(12)19)20-18(22)13-3-2-4-16(10-13)26(23,24)21-15-7-8-25-11-15/h2-6,9-10,15,21H,7-8,11H2,1H3,(H,20,22)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZGLOVJKCSHTH-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3CCOC3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N[C@H]3CCOC3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does JNJ-632 interact with its target to achieve its antiviral effect against Hepatitis B Virus (HBV)?
A1: this compound targets the HBV core protein, a key component responsible for assembling the viral capsid. Instead of directly blocking capsid formation, this compound acts as a capsid assembly modulator (CAM). It accelerates the kinetics of capsid assembly, leading to the formation of morphologically intact but non-functional capsids. [, ] This aberrant assembly process disrupts the encapsidation of the polymerase-pregenomic RNA (Pol-pgRNA) complex, an essential step for viral replication. [] This dual mechanism of action, targeting both early and late stages of the viral life cycle, sets it apart from traditional nucleoside analogues. []
Q2: What evidence supports the antiviral efficacy of this compound in preclinical models?
A2: Research demonstrates this compound's potent antiviral activity against HBV in vitro and in vivo. In cell culture experiments using primary human hepatocytes, this compound effectively prevented the formation of covalently closed circular DNA (cccDNA), a crucial viral replication intermediate. [] This resulted in a significant dose-dependent reduction in intracellular HBV RNA, HBeAg, and HBsAg levels. [] Furthermore, in vivo studies using HBV genotype D infected chimeric mice showed that this compound administration led to a substantial 2.77 log reduction in HBV DNA viral load. [] These findings highlight the potential of this compound as a promising therapeutic agent for chronic HBV infection.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。